ethyl 2-(9H-xanthene-9-carbonylamino)acetate
Overview
Description
Ethyl 2-(9H-xanthene-9-carbonylamino)acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a xanthene core, which is a tricyclic aromatic structure, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9H-xanthene-9-carbonylamino)acetate typically involves the esterification of 9H-xanthene-9-carboxylic acid with ethyl glycinate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9H-xanthene-9-carbonylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 9H-xanthene-9-carboxylic acid and ethyl glycinate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Hydrolysis: 9H-xanthene-9-carboxylic acid and ethyl glycinate.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(9H-xanthene-9-carbonylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its ester functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(9H-xanthene-9-carbonylamino)acetate is largely dependent on its chemical structure. The ester group can undergo hydrolysis, releasing the active xanthene moiety, which can interact with various biological targets. The xanthene core is known to exhibit fluorescence, making it useful in imaging and diagnostic applications. Additionally, the compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage.
Comparison with Similar Compounds
Ethyl 2-(9H-xanthene-9-carbonylamino)acetate can be compared with other xanthene derivatives such as:
Fluorescein: A widely used fluorescent dye with similar structural features.
Rhodamine: Another fluorescent dye with applications in imaging and diagnostics.
Xanthene-9-carboxylic acid: The parent compound, which lacks the ester functionality but retains the xanthene core.
Uniqueness
What sets this compound apart is its ester group, which allows for further chemical modifications and enhances its versatility in various applications. The presence of the xanthene core also imparts unique photophysical properties, making it valuable in fluorescence-based techniques.
Properties
IUPAC Name |
ethyl 2-(9H-xanthene-9-carbonylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-22-16(20)11-19-18(21)17-12-7-3-5-9-14(12)23-15-10-6-4-8-13(15)17/h3-10,17H,2,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMLZVVKQNCFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331613 | |
Record name | ethyl 2-(9H-xanthene-9-carbonylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201588 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333432-81-8 | |
Record name | ethyl 2-(9H-xanthene-9-carbonylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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